![molecular formula C22H23F2N3O3S2 B10834283 2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide](/img/structure/B10834283.png)
2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide
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Overview
Description
Preparation Methods
The preparation of “PMID25666693-Compound-150” involves synthetic routes that include crystallization techniques for separation and purification. The method ensures high purity and quality of the compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to achieve the desired purity and yield.
Chemical Reactions Analysis
“PMID25666693-Compound-150” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include aqueous titanium(III) chloride solution for reductive amination and transition-metal catalysts for cross-coupling reactions
Scientific Research Applications
“PMID25666693-Compound-150” has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer-related pain and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-150” involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By inhibiting TRPV1, the compound helps to mediate inflammatory pain and hyperalgesia .
Comparison with Similar Compounds
“PMID25666693-Compound-150” can be compared with other similar compounds that target TRPV1, such as capsaicin and other TRPV1 antagonists . Its uniqueness lies in its specific molecular structure and its high efficacy in treating cancer-related pain. Similar compounds include:
Capsaicin: An active component of chili peppers that also targets TRPV1.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain.
Properties
Molecular Formula |
C22H23F2N3O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-2-(3-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H23F2N3O3S2/c1-12(2)14-6-5-7-15(8-14)22-26-19(11-31-22)21(28)25-13(3)16-9-17(23)20(18(24)10-16)27-32(4,29)30/h5-13,27H,1-4H3,(H,25,28) |
InChI Key |
PCULXRGTXBQRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=NC(=CS2)C(=O)NC(C)C3=CC(=C(C(=C3)F)NS(=O)(=O)C)F |
Origin of Product |
United States |
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